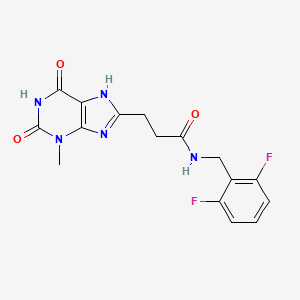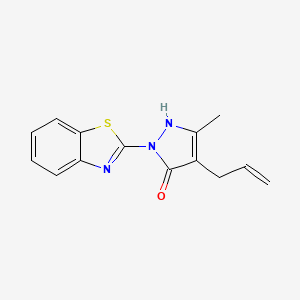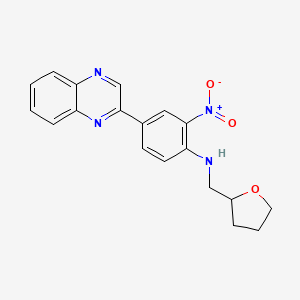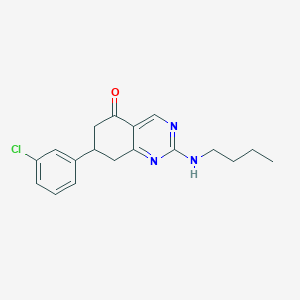![molecular formula C27H30N4O5 B14919543 3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione](/img/structure/B14919543.png)
3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione is a complex organic compound that features a furan ring, a piperazine ring, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione typically involves multiple steps, including the formation of the furan ring, the cyclohexylidene intermediate, and the final coupling with the piperazine and pyrrolidine rings. Common synthetic methods include:
Suzuki–Miyaura cross-coupling reaction: This method is used to form carbon-carbon bonds between the furan ring and other aromatic systems.
Microwave irradiation: This technique can be used to accelerate the reaction rates and improve yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production.
Chemical Reactions Analysis
Types of Reactions
3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The cyclohexylidene moiety can be reduced to form cyclohexane derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for reduction reactions.
Nucleophiles: Such as amines or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions include various substituted furan, cyclohexane, and piperazine derivatives, which can be further utilized in medicinal chemistry .
Scientific Research Applications
3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: It can be used as a precursor for the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or block receptor sites, leading to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds such as 2-furoic acid and furan-2,5-dione share the furan ring structure.
Piperazine Derivatives: Compounds like piperazine-1-carboxamide and piperazine-1-sulfonamide have similar piperazine rings.
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2,5-dione and 1-phenylpyrrolidine share the pyrrolidine ring structure.
Uniqueness
The uniqueness of 3-{4-[2-({[4-(Furan-2-yl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}-1-phenylpyrrolidine-2,5-dione lies in its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H30N4O5 |
|---|---|
Molecular Weight |
490.5 g/mol |
IUPAC Name |
3-[4-[2-[[4-(furan-2-yl)-2-hydroxy-6-oxocyclohexen-1-yl]methylideneamino]ethyl]piperazin-1-yl]-1-phenylpyrrolidine-2,5-dione |
InChI |
InChI=1S/C27H30N4O5/c32-23-15-19(25-7-4-14-36-25)16-24(33)21(23)18-28-8-9-29-10-12-30(13-11-29)22-17-26(34)31(27(22)35)20-5-2-1-3-6-20/h1-7,14,18-19,22,32H,8-13,15-17H2 |
InChI Key |
HIOWJDYTDMPJHH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCN=CC2=C(CC(CC2=O)C3=CC=CO3)O)C4CC(=O)N(C4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one](/img/structure/B14919466.png)
![N-{[2-(pyrazin-2-ylcarbonyl)hydrazinyl]carbonothioyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B14919471.png)

![methyl [5-hydroxy-4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1-phenyl-1H-pyrazol-3-yl]acetate](/img/structure/B14919477.png)
![5,6-dimethyl-7-(pyridin-3-yl)-3-(pyridin-2-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B14919478.png)



![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-cyclopropyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14919502.png)
![7-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14919513.png)
![N-[[(2-hydroxybenzoyl)amino]carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B14919527.png)
![N-[1-(1-Adamantyl)ethyl]-2-(2-thienylcarbonyl)hydrazinecarbothioamide](/img/structure/B14919529.png)
![N-(4-bromophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B14919531.png)
![2-[2-(2,4-dichlorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B14919537.png)
